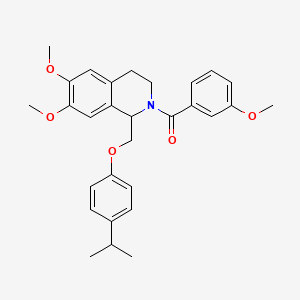

![molecular formula C16H13BrN2S B2539886 3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole CAS No. 750570-81-1](/img/structure/B2539886.png)

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

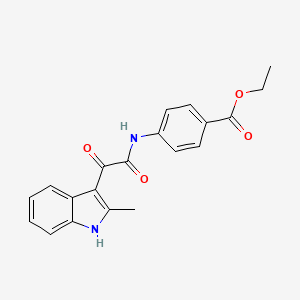

“3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole” is a chemical compound with the molecular formula C16H13BrN2S and a molecular weight of 345.26 . It is used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds involves the alkylation, benzylation, and bromoalkylation of benzimidazole-thione, which then undergoes intramolecular heterocyclization to form 3,4-dihydro-2H-thiazino benzimidazole . The regioselectivity of the products can be determined by NMR analysis .

Molecular Structure Analysis

The molecular structure of “3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole” can be characterized by various spectroscopic techniques such as Infra Red, ¹H-NMR, (13)C-NMR, and Mass spectroscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole” can be characterized by various techniques. For instance, the yield of similar compounds is around 78.80%, and they appear as a yellow powder . The melting point is around 270–272°C .

Applications De Recherche Scientifique

Organic Synthesis

Multicomponent Reactions (MCRs): This compound serves as a valuable building block in multicomponent reactions. For instance, it participates in one-pot syntheses of diverse heterocyclic scaffolds, such as pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. Its reactivity and versatility make it an attractive choice for designing complex organic molecules .

Catalysis

Homogeneous Catalyst: N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), a derivative of our compound, acts as a highly efficient and homogeneous catalyst. Researchers have successfully employed it for various transformations, including the synthesis of heterocycles, in water-based reactions .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .

Biochemical Pathways

The activation of caspases suggests that it may influence apoptosis or programmed cell death pathways .

Pharmacokinetics

Its molecular weight of 34526 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The activation of caspases and the loss of mitochondrial membrane potential suggest that it may induce apoptosis or programmed cell death .

Action Environment

It is a solid compound that is stored at room temperature, suggesting that it is relatively stable under normal conditions .

Propriétés

IUPAC Name |

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11/h1-9,12,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHYPKKENGTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-oxo-2-[2-(3-pyridinylamino)vinyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2539805.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2539806.png)

![6-Tert-butyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2539808.png)

![N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2539813.png)